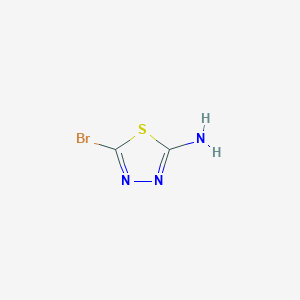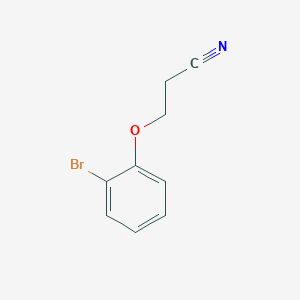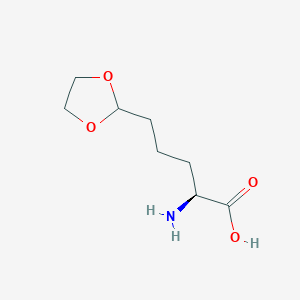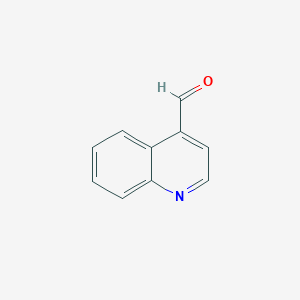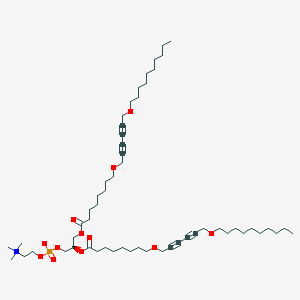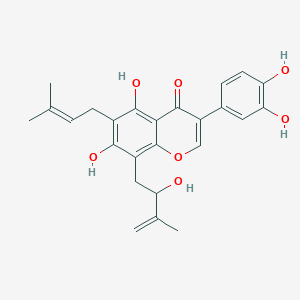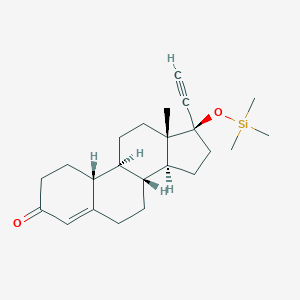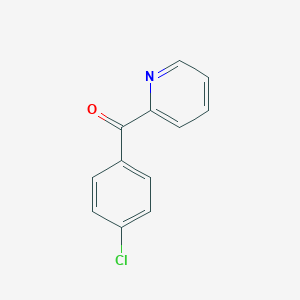
2-(4-Chlorobenzoyl)pyridine
Descripción general
Descripción
2-(4-Chlorobenzoyl)pyridine is a chemical compound that is part of a broader class of pyridine derivatives. These compounds are characterized by a pyridine ring, which is a heterocyclic aromatic ring with one nitrogen atom, and various substituents that can modify their chemical behavior. While the specific compound 2-(4-Chlorobenzoyl)pyridine is not directly mentioned in the provided papers, the papers do discuss related compounds that feature a pyridine ring with chlorinated benzoyl groups, which can offer insights into the behavior and properties of the compound .
Synthesis Analysis
The synthesis of pyridine derivatives can involve various chemical reactions and starting materials. For instance, the synthesis of a complex containing 4-(4-chlorobenzyl)pyridine as a ligand involves the reaction of Co(NCS)2 with 4-(4-chlorobenzyl)pyridine . Another example is the synthesis of a novel pyridine-containing aromatic dianhydride monomer, which is created from the nitro displacement of 4-nitrophthalonitrile by the phenoxide ion of a bis(hydroxybenzoyl)pyridine derivative, followed by hydrolysis and cyclodehydration . These methods demonstrate the versatility of pyridine chemistry and the potential pathways that could be adapted for the synthesis of 2-(4-Chlorobenzoyl)pyridine.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is crucial in determining their properties and reactivity. For example, the crystal structure of a cobalt(II) complex with 4-(4-chlorobenzyl)pyridine ligands shows octahedral coordination by thiocyanato anions and the chlorobenzyl-pyridine ligands . In another compound, the asymmetric unit includes an ion pair and a 3-chlorobenzoic acid molecule, with the pyridine nitrogen atom being protonated . These structural details highlight the importance of molecular geometry and electron distribution in understanding the behavior of pyridine derivatives.
Chemical Reactions Analysis
Pyridine derivatives can participate in various chemical reactions, which can be influenced by their substituents. The cobalt(II) complex mentioned earlier exhibits antiferromagnetic phase transitions and a metamagnetic transition, indicating its potential in magnetic applications . The synthesis process of the pyridine-containing dianhydride monomer involves multiple steps, including nitro displacement and cyclodehydration, showcasing the reactivity of the pyridine ring . These reactions are indicative of the types of chemical processes that 2-(4-Chlorobenzoyl)pyridine might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are diverse and can be tailored by modifying their structure. For instance, polyimides derived from a pyridine-containing dianhydride exhibit good solubility in certain solvents, high thermal stability, and excellent mechanical properties . These properties are essential for their application in high-performance materials. The cobalt(II) complex's magnetic properties also reflect the influence of the pyridine ligands on the material's behavior . Such insights can be extrapolated to predict the properties of 2-(4-Chlorobenzoyl)pyridine, which may also exhibit unique thermal, mechanical, or magnetic properties depending on its precise structure and substituents.
Aplicaciones Científicas De Investigación
Coordination Chemistry and Luminescence
Derivatives of pyridine, such as 2-(4-Chlorobenzoyl)pyridine, are significant in coordination chemistry. These derivatives exhibit unique properties, including the ability to form luminescent lanthanide compounds useful in biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Antimicrobial Activities and DNA Interactions
Pyridine derivatives demonstrate notable antimicrobial activities. Studies have shown that these compounds, including chlorinated derivatives, are highly active against both Gram-positive and Gram-negative bacteria. Additionally, they interact with DNA, suggesting potential applications in medical research (Tamer et al., 2018).
Chemical Reactivity with Dichloromethane
In chemical applications, pyridine derivatives like 2-(4-Chlorobenzoyl)pyridine react with dichloromethane under ambient conditions. This reaction forms methylenebispyridinium dichloride compounds, indicating potential in synthetic chemistry (Rudine et al., 2010).
Magnetic and Optical Properties
Certain lanthanide clusters using pyridine derivatives display dual physical properties, including single-molecule magnetism behavior and intense red photoluminescence. This highlights their potential in materials science and photonics (Alexandropoulos et al., 2011).
Catalysis in Alcohol Oxidation
Pyridine derivatives play a role in catalysis, particularly in the aerobic oxidation of alcohols. They can influence the efficiency of palladium oxidation catalysis, guiding the design of effective aerobic oxidation catalysts (Steinhoff & Stahl, 2002).
Photocatalytic Degradation in Water Treatment
Pyridine derivatives are significant in environmental applications, particularly in the photocatalytic degradation of pollutants in water. They are key in the removal of hazardous compounds in wastewater treatment processes (Stapleton et al., 2010).
Pyridine Functionalization
Pyridine derivatives, through functionalization reactions, have a wide range of applications in pharmaceuticals, ligands for metal complexes, and battery technologies. This illustrates their versatility in various chemical fields (Dolewski et al., 2017).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(4-chlorophenyl)-pyridin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO/c13-10-6-4-9(5-7-10)12(15)11-3-1-2-8-14-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXSJSBQIWAIEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50212530 | |
| Record name | (4-Chlorophenyl) 2-pyridyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorobenzoyl)pyridine | |
CAS RN |
6318-51-0 | |
| Record name | (4-Chlorophenyl)-2-pyridinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6318-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chlorobenzoyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006318510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6318-51-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31646 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-Chlorophenyl) 2-pyridyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-chlorophenyl) 2-pyridyl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.057 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(4-CHLOROBENZOYL)PYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I1OE7A9TD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

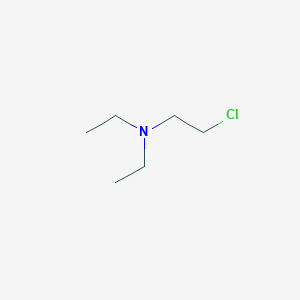
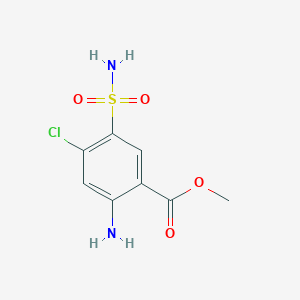
![3-[(5-Formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde](/img/structure/B127522.png)
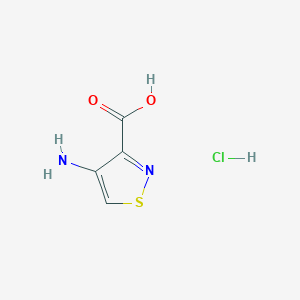
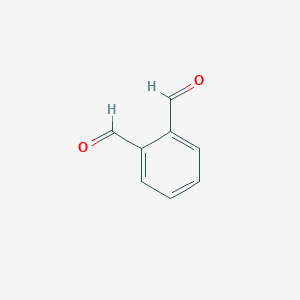
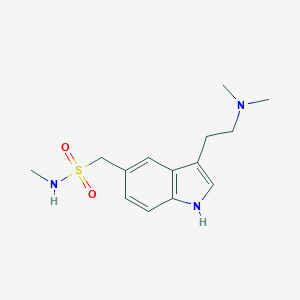
![Bis[5-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methoxyphenyl]-(4-methoxyphenyl)methanol](/img/structure/B127532.png)
